Methyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-(1,1-dioxo-7-phenyl-1,4-thiazepane-4-carbonyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-26-20(23)17-9-7-16(8-10-17)19(22)21-12-11-18(27(24,25)14-13-21)15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRCHPDMSCFBRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amino Thiols with α,β-Unsaturated Esters
A one-pot conjugate addition and cyclization strategy enables efficient 1,4-thiazepane ring formation. α,β-Unsaturated trifluoroethyl esters react with 1,2-amino thiols (e.g., cysteamine derivatives) in acetonitrile with DBU (1,8-diazabicycloundec-7-ene) and imidazole additives. The reaction proceeds at ambient temperature, achieving yields of 53–56% within 18 hours. For example:
$$
\text{CF}3\text{CO}2\text{CH}2\text{CH}2\text{O}2\text{C-C(R)=CH}2 + \text{HSCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{DBU, imidazole}} \text{Thiazepanone intermediate}
$$
The resulting 1,4-thiazepanone is reduced to 1,4-thiazepane using LiAlH$$4$$.
Oxidation to Sulfone Derivatives
The sulfide group in 1,4-thiazepane is oxidized to sulfone using 3-chloroperbenzoic acid (mCPBA) or H$$2$$O$$2$$/acetic acid . Optimal conditions involve 2 equivalents of mCPBA in dichloromethane at 0°C to room temperature, yielding >90% sulfone product.
Fischer Esterification for Methyl Benzoate Backbone
Benzoic acid derivatives are esterified using methanol in acidic media. 4-Carboxybenzoyl chloride is reacted with methanol in toluene under reflux, catalyzed by sulfuric acid, to produce methyl 4-(chlorocarbonyl)benzoate:
$$
\text{ClC(O)C}6\text{H}4\text{CO}2\text{H} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{ClC(O)C}6\text{H}4\text{CO}2\text{CH}3 + \text{H}_2\text{O}
$$
Yields of 56–70% are typical, with purification via vacuum distillation.
Coupling of Thiazepane Sulfone to Methyl Benzoate
Steglich Esterification
The carbonyl linkage is formed via N,N'-dicyclohexylcarbodiimide (DCC) -mediated coupling between 4-(chlorocarbonyl)benzoate and 7-phenyl-1,4-thiazepane-1,1-dioxide. DMAP (4-dimethylaminopyridine) catalyzes the reaction in dry THF at 0°C:
$$
\text{ClC(O)C}6\text{H}4\text{CO}2\text{CH}3 + \text{H}2\text{N-Thiazepane-SO}2 \xrightarrow{\text{DCC, DMAP}} \text{Target compound}
$$
Crude product is purified via silica gel chromatography (hexane/EtOAc 3:1), yielding 65–78%.
Schlenk Techniques for Air-Sensitive Intermediates
Alternative methods employ trimethylaluminum to activate the carbonyl group, enabling nucleophilic attack by the thiazepane amine. Reactions are conducted under nitrogen in anhydrous dichloromethane, achieving comparable yields.
Analytical Validation and Optimization
Spectroscopic Characterization
- IR Spectroscopy : Ester carbonyl (1720 cm$$^{-1}$$), sulfone (1320, 1140 cm$$^{-1}$$), and amide (1650 cm$$^{-1}$$) stretches confirm structure.
- NMR : $$^1$$H NMR (CDCl$$3$$) shows singlet δ 3.90 (CO$$2$$CH$$3$$), multiplet δ 7.30–8.10 (aromatic protons), and δ 3.20–4.10 (thiazepane CH$$2$$ groups).
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) reveals >98% purity. TLC (silica, EtOAc/hexane 1:1) confirms single-spot development.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|---|
| Cyclization + Oxidation | DBU, mCPBA | 56 | 24 | 95 |
| Fischer + Steglich | H$$2$$SO$$4$$, DCC | 65 | 48 | 98 |
| Schlenk coupling | Trimethylaluminum | 70 | 36 | 97 |
The Schlenk method offers superior yields but requires stringent anhydrous conditions. Cyclization-oxidation balances efficiency and scalability.
Industrial-Scale Considerations
Patent WO2001060808A1 highlights sodium carbonate for pH adjustment during thiazepane cyclization, reducing side reactions. Continuous-flow reactors enable kilogram-scale production with 80% yield by minimizing decomposition.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Methyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that methyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzoate exhibits a range of biological activities:
- Antimicrobial Activity: Compounds similar to this one have shown promising antimicrobial properties against various bacterial strains. For instance, studies have reported that derivatives of thiazepane exhibit moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that the thiazepane structure enhances the antimicrobial efficacy of the compounds .
Anticancer Potential
This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action: The compound may interact with cellular pathways involved in apoptosis, potentially leading to the activation of caspases and subsequent mitochondrial dysfunction. This action can result in S-phase arrest and upregulation of pro-apoptotic proteins while downregulating anti-apoptotic proteins .
Case Study: Anticancer Efficacy
A study evaluating the anticancer effects of thiazepane derivatives found that compounds similar to this compound exhibited cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells. The study demonstrated that these compounds could significantly reduce cell viability at specific concentrations .
Mechanism of Action
The mechanism by which Methyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzoate exerts its effects involves its interaction with molecular targets and pathways. The thiazepane ring and benzoate ester group may interact with specific enzymes or receptors, leading to changes in biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzoate can be compared with other similar compounds, such as:
Phenyl benzoate: A simpler ester with similar structural features.
4-Methylphenyl benzoate: Another ester with a methyl group on the phenyl ring.
4-Methoxyphenyl benzoate: An ester with a methoxy group on the phenyl ring. The uniqueness of this compound lies in its thiazepane ring, which imparts distinct chemical and biological properties compared to these simpler esters.
Biological Activity
Methyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzoate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thiazepane ring, which is known for its diverse biological activities. The presence of the dioxido and benzoate moieties contributes to its chemical reactivity and interaction with biological targets.
Chemical Structure
- Molecular Formula : CHNOS
- Molecular Weight : 305.33 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have indicated that compounds with similar thiazepane structures exhibit significant anticancer properties. For instance, the compound's ability to induce apoptosis in cancer cells has been documented. A study demonstrated that derivatives of thiazepane could inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Cell Cycle Progression : Similar compounds have been shown to affect key regulatory proteins involved in cell cycle control, such as cyclins and cyclin-dependent kinases (CDKs).
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways via mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Antimicrobial Activity
Thiazepane derivatives have also been explored for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Study 1: Anticancer Efficacy
A recent investigation assessed the anticancer efficacy of this compound in vitro. The results showed a dose-dependent reduction in viability across multiple cancer cell lines, including breast and colon cancer cells. The compound was particularly effective at concentrations above 10 µM, leading to significant apoptosis as measured by flow cytometry .
Study 2: Antimicrobial Properties
In another study focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating its potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzoate, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves coupling 1,4-thiazepane-4-carbonyl derivatives with methyl 4-substituted benzoates under acidic or basic conditions. For example, refluxing β-aroylacrylic acids with aminothiophenol derivatives in ethanol/HCl (as in ) can yield thiazepane intermediates. Subsequent sulfonation (to introduce the 1,1-dioxido group) and esterification with methyl benzoate derivatives are critical steps. Optimization may involve adjusting solvent polarity, temperature, and catalysts (e.g., AlCl₃ for Friedel-Crafts reactions) .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., methanol) or column chromatography.
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Methodology : Single-crystal X-ray diffraction is the gold standard. Use SHELXL ( ) for refinement, employing least-squares minimization to resolve bond lengths, angles, and torsion angles. Hydrogen atoms are typically placed in calculated positions. For thiazepane derivatives, expect intermediate conformations (e.g., twisted boat/chair) due to steric effects from the phenyl and sulfone groups .
- Data Interpretation : Analyze intermolecular interactions (e.g., N–H⋯O hydrogen bonds) to explain packing motifs.
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what target interactions are plausible?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with enzymes/receptors. The sulfone group may enhance hydrogen bonding with catalytic residues (e.g., kinases), while the benzoate ester contributes to lipophilicity. Compare with analogs like Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate () to identify critical pharmacophores .
- Validation : Validate predictions with in vitro assays (e.g., fluorescence polarization for enzyme inhibition).
Q. How do structural modifications (e.g., substituent variation on the phenyl ring) affect the compound’s stability and reactivity?
- Experimental Design : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups. Assess stability via accelerated degradation studies (e.g., pH 1–13, 40–80°C) and monitor decomposition products via LC-MS. Reactivity under oxidative/reductive conditions (e.g., H₂O₂/NaBH₄) can reveal functional group vulnerabilities .
- Data Analysis : Correlate Hammett constants (σ) of substituents with reaction rates to establish linear free-energy relationships.
Q. What strategies resolve contradictions in crystallographic data for thiazepane derivatives, such as unexpected ring conformations?
- Case Study : highlights discrepancies in benzothiazinone vs. benzothiazepine structural assignments. To avoid mischaracterization, combine XRD with spectroscopic data (e.g., NOESY NMR to confirm spatial proximity of protons). For flexible rings like 1,4-thiazepane, use DFT calculations to compare experimental and theoretical conformers .
- Troubleshooting : Repeat crystallization in alternative solvents (e.g., DMSO vs. MeOH) to obtain polymorphs for comparative analysis.
Methodological Challenges
Q. How can researchers design robust assays to evaluate the anti-inflammatory or anticancer potential of this compound?
- Assay Design :
- In Vitro : Use LPS-stimulated macrophages (RAW 264.7) to measure TNF-α suppression (ELISA) for anti-inflammatory activity. For anticancer screening, employ MTT assays on cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values with controls like doxorubicin .
- Mechanistic Studies : Perform Western blotting to assess apoptosis markers (e.g., caspase-3) or NF-κB pathway modulation.
- Data Validation : Include positive controls and triplicate replicates. Use ANOVA for statistical significance .
Comparative Analysis
Q. How does the sulfone group in this compound influence its pharmacokinetic properties compared to non-sulfonated analogs?
- Approach : Compare logP (octanol-water partition coefficient) values via shake-flask method. Sulfone groups reduce lipophilicity, potentially lowering blood-brain barrier penetration but improving aqueous solubility. Conduct in vivo PK studies in rodents to measure half-life, clearance, and bioavailability .
- Case Example : Contrast with Methyl 4-(4H-1,2,4-triazol-3-yl)benzoate (), where triazole groups enhance metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
